The synthesis of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole can be accomplished through several methods, with the following being the most notable:
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on available reagents and desired purity levels.
The molecular structure of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole features a five-membered imidazole ring with the following substituents:
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole can undergo various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to achieve desired outcomes efficiently.
The mechanism of action for 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole relates primarily to its potential biological activity:
Studies have shown that imidazole derivatives with nitro groups often exhibit significant antimicrobial properties against various pathogens, making this compound a candidate for further pharmacological exploration.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole has several scientific uses:
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole (CAS: 1615-41-4) represents a structurally specialized nitroimidazole derivative with significant importance in antimicrobial research. Characterized by the molecular formula C₅H₇N₃O₂S and a molecular weight of 173.19 g/mol, this heterocyclic compound features a strategic combination of functional groups: a nitro group at position 5, a methylthio group at position 2, and a methyl group at the N1 position of the imidazole ring [1] [6]. These modifications confer distinct electronic and steric properties that enhance its biological activity against anaerobic pathogens. The compound is commercially available for research purposes in high purity (typically 96%) and serves as a critical building block for developing novel therapeutic agents [2]. Its systematic exploration provides valuable insights into structure-activity relationships within the broader nitroimidazole class, which has revolutionized antiparasitic and antibacterial chemotherapy over the past half-century.
The development of nitroimidazole antibiotics traces back to the 1950s with the discovery of azomycin, a natural 2-nitroimidazole exhibiting antiprotozoal activity. This breakthrough spurred extensive synthetic campaigns to optimize nitroimidazole scaffolds for enhanced efficacy and reduced toxicity. 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole emerged as part of this evolution, designed to leverage the electron-affinic nitro group for selective toxicity against anaerobic pathogens [1]. The methylthio substituent at the C2 position represented a strategic departure from earlier analogs, as sulfur-containing functionalities improved cellular penetration and metabolic stability. Historically, this compound served both as a pharmacological tool for studying nitroreductase enzymes and as a synthetic precursor for second-generation antimicrobial agents. Its structural framework directly informed the development of clinically deployed nitroimidazoles, positioning it as a critical intermediate in the medicinal chemistry landscape [4] [7]. The compound's commercial availability since the late 20th century has facilitated ongoing research into nitroheterocyclic drug mechanisms, with current supplies typically offering 96% purity for experimental applications [2].
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole belongs to the 5-nitroimidazole subclass, distinguished by its specific functionalization pattern that profoundly influences its chemical behavior and biological interactions. The core consists of a planar, electron-deficient imidazole ring bearing three critical substituents:
Table 1: Structural Analogs and Similarity Metrics
Compound Name | CAS Number | Key Structural Differences | Similarity Index |
---|---|---|---|
1-Methyl-2-(methylthio)imidazole | 14486-52-3 | Lacks C5-nitro group | 0.64 |
1-Methyl-1H-imidazole-2(3H)-thione | 60-56-0 | Thione instead of methylthio at C2 | 0.87 |
1-Methyl-5-nitro-1H-imidazole | 3034-42-2 | Lacks methylthio group at C2 | 0.59 |
1-Methyl-5-nitro-1H-imidazole-2-methanol | 936-05-0 | Hydroxymethyl vs. methylthio at C2 | 0.81* |
Note: Similarity index calculated based on functional group topology; *estimated value based on structural comparison [1] [4].
The compound's crystalline solid form and moderate solubility in organic solvents facilitate its handling in synthetic applications. Spectroscopic characterization confirms its structure through distinctive NMR signals: imidazole ring protons appear between δ 7.5-8.0 ppm, while methyl groups exhibit singlets near δ 2.5 (S-CH₃) and δ 3.8 (N-CH₃) [1]. Its canonical SMILES representation (CN1C(=CN=C1SC)N+[O-]) precisely encodes the connectivity and charge distribution essential for computational chemistry studies [1].
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole demonstrates broad-spectrum activity against anaerobic pathogens through a well-established mechanism involving intracellular nitroreduction. Under low-oxygen conditions characteristic of pathogenic microenvironments, microbial reductases convert the nitro group to reactive nitro radical anions. These intermediates cause strand breaks in microbial DNA and inhibit nucleic acid synthesis, leading to cell death [1]. Key therapeutic research applications include:
Table 2: Research Applications Against Pathogenic Targets
Pathogen Category | Representative Species | Mechanistic Action | Research Significance |
---|---|---|---|
Anaerobic Bacteria | Bacteroides fragilis, Clostridium perfringens | DNA strand breakage via nitro radical anions | Addresses multidrug-resistant hospital infections |
Microaerophilic Bacteria | Helicobacter pylori | Disruption of redox cycling in biofilms | Gastric ulcer and cancer prevention strategies |
Protozoan Parasites | Trichomonas vaginalis, Giardia duodenalis | Inhibition of pyruvate:ferredoxin oxidoreductase | Development of single-dose therapies |
Obligate Anaerobes | Prevotella spp., Fusobacterium spp. | Depletion of intracellular thiol pools | Oral microbiome dysbiosis correction |
The compound serves as a versatile synthetic intermediate for novel antimicrobial hybrids. Recent studies have conjugated its nitroimidazole core with triazole or quinolone pharmacophores via the methylthio group, yielding dual-mechanism agents with extended activity spectra. Additionally, its isotopologs (e.g., deuterated at methyl groups) are employed in metabolic fate studies using LC-MS techniques to track biotransformation pathways without compromising bioactivity [1] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7